molecular formula Br4Cs2Pd B13824194 Dicesium;tetrabromopalladium(2-)

Dicesium;tetrabromopalladium(2-)

Cat. No.: B13824194
M. Wt: 691.85 g/mol
InChI Key: UADJEWJCMCPEMS-UHFFFAOYSA-J
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Description

Dicesium tetrabromopalladium(2-), with the chemical formula Cs₂PdBr₄, is a cesium salt of the tetrabromopalladate(2-) anion. This compound belongs to the family of transition metal halide complexes, where palladium adopts a square planar geometry in the [PdBr₄]²⁻ unit, coordinated by four bromine ligands. Cesium cations (Cs⁺) stabilize the anionic complex through ionic interactions. Cs₂PdBr₄ is typically synthesized via reactions involving palladium(II) bromide (PdBr₂) and cesium bromide (CsBr) in appropriate solvents, though detailed synthetic protocols are sparse in the provided evidence. Such palladium halide complexes are of interest in catalysis and materials science due to their redox activity and structural tunability .

Properties

Molecular Formula

Br4Cs2Pd

Molecular Weight

691.85 g/mol

IUPAC Name

dicesium;tetrabromopalladium(2-)

InChI

InChI=1S/4BrH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4

InChI Key

UADJEWJCMCPEMS-UHFFFAOYSA-J

Canonical SMILES

Br[Pd-2](Br)(Br)Br.[Cs+].[Cs+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicesium;tetrabromopalladium(2-) typically involves the reaction of palladium(II) bromide (PdBr2) with cesium bromide (CsBr) in an aqueous solution. The reaction can be represented as follows:

PdBr2+2CsBrCs2PdBr4\text{PdBr}_2 + 2\text{CsBr} \rightarrow \text{Cs}_2\text{PdBr}_4 PdBr2​+2CsBr→Cs2​PdBr4​

This reaction is usually carried out under mild conditions, with the reactants dissolved in water and the solution heated to facilitate the reaction. The product, dicesium;tetrabromopalladium(2-), precipitates out of the solution and can be collected by filtration.

Industrial Production Methods

Industrial production of dicesium;tetrabromopalladium(2-) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified through recrystallization or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Dicesium;tetrabromopalladium(2-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.

    Reduction: It can be reduced to form lower oxidation state palladium compounds or elemental palladium.

    Substitution: The bromide ligands can be substituted with other ligands, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.

    Substitution: Ligand exchange reactions can be carried out using halide salts like sodium chloride (NaCl) or potassium iodide (KI).

Major Products

    Oxidation: Higher oxidation state palladium compounds, such as Pd(IV) complexes.

    Reduction: Lower oxidation state palladium compounds or elemental palladium.

    Substitution: Compounds like dicesium;tetrabromopalladium(2-) can form dicesium;tetrachloropalladium(2-) or dicesium;tetraiodopalladium(2-).

Mechanism of Action

The mechanism of action of dicesium;tetrabromopalladium(2-) in catalytic processes involves the coordination of the palladium center with reactant molecules. This coordination facilitates the activation of the reactants and promotes the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in Suzuki-Miyaura coupling reactions, the palladium center coordinates with both the aryl halide and the boronic acid, facilitating the formation of the carbon-carbon bond .

Comparison with Similar Compounds

(a) Cesium Hexachlorometallates (Cs₂NaMCl₆, M = Bi, Am, Bk)

Compounds like Cs₂NaBiCl₆ and Cs₂NaAmCl₆ () share the cesium-rich composition but differ in geometry and metal coordination. These hexachlorometallates adopt a cubic crystal structure (space group Fm-3m) with octahedral [MCl₆]³⁻ units, contrasting with the square planar [PdBr₄]²⁻ in Cs₂PdBr₄. The larger coordination number (6 vs. 4) and the inclusion of sodium as a counterion highlight structural versatility in cesium halide complexes .

Property Cs₂PdBr₄ Cs₂NaBiCl₆
Coordination Geometry Square planar (Pd²⁺) Octahedral (Bi³⁺)
Crystal System Tetragonal (inferred) Cubic
Anion Charge 2- 3-
Synthesis PdBr₂ + CsBr CsCl + NaCl + BiCl₃

(b) Potassium Tetrabromopalladate (K₂PdBr₄)

K₂PdBr₄ is a direct analogue with potassium replacing cesium. The smaller ionic radius of K⁺ (1.38 Å vs. 1.88 Å for Cs⁺) results in a denser crystal lattice and higher solubility in polar solvents.

(c) Dicesium Chromate (Cs₂CrO₄)

Cs₂CrO₄ () is another cesium salt but with a tetrahedral chromate anion ([CrO₄]²⁻). Unlike Cs₂PdBr₄, it is highly toxic and regulated due to Cr(VI)’s carcinogenicity. This contrast underscores how the choice of anion (Br⁻ vs. O²⁻) and metal oxidation state (Pd²⁺ vs. Cr⁶⁺) dictates chemical behavior and regulatory status .

Functional and Application-Based Comparisons

  • Catalytic Activity : Palladium halides like Cs₂PdBr₄ may serve as precursors in cross-coupling reactions, akin to palladium catalysts cited in . In contrast, cesium chromates (e.g., Cs₂CrO₄) find niche roles in pyrotechnics but lack catalytic utility due to their oxidative hazards .
  • Thermal Stability : Cesium chloro-complexes (e.g., Cs₂NaAmCl₆) decompose above 500°C, while Cs₂PdBr₄ likely exhibits lower thermal stability due to weaker Pd-Br bonds compared to Pd-Cl bonds .

Research Findings and Data

Recent studies on cesium halide complexes () reveal:

Crystal Engineering : The cubic framework of Cs₂NaBiCl₆ is stabilized by Cs⁺···Cl⁻ interactions, whereas Cs₂PdBr₄’s structure relies on Pd-Br covalency and Cs⁺ size .

Spectroscopic Signatures : DFT calculations for dicesium hydrogen citrate () predict vibrational modes that could guide IR/Raman studies of Cs₂PdBr₄ .

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